Protopanaxadiol
Overview
Description
Betulafolienetriol is a triterpenoid.
Protopanaxadiol is a natural product found in Betula platyphylla and Betula pendula with data available.
Biological Activity
Protopanaxadiol (PPD) is a significant aglycone derived from ginseng saponins, primarily known for its diverse biological activities, particularly in cancer treatment and immunomodulation. This article synthesizes current research findings on the biological activity of PPD, including its mechanisms of action, effects on various cell lines, and its potential therapeutic applications.
Overview of this compound
PPD is one of the principal metabolites of ginseng, recognized for its enhanced bioactivity compared to its glycosylated precursors. It is primarily produced through the metabolic action of gut microbiota on ginsenosides, leading to various pharmacological effects .
PPD exhibits multiple mechanisms that contribute to its anticancer properties:
- Cell Cycle Arrest : PPD induces G1 phase arrest in cancer cells, which inhibits cell proliferation .
- Apoptosis Induction : It promotes apoptosis through caspase-dependent pathways and enhances the expression of pro-apoptotic proteins .
- Inhibition of Tumor Growth : PPD suppresses key signaling pathways such as NF-κB, JNK, and MAPK/ERK, which are crucial for tumor growth and metastasis .
- Antiangiogenesis : By downregulating VEGF and KDR expressions, PPD inhibits angiogenesis, reducing tumor vascularization .
Table 1: Summary of Anticancer Effects of this compound
Cancer Type | IC50 (μM) | Mechanism |
---|---|---|
HepG2 (liver cancer) | 11.4 | Induces apoptosis and cell cycle arrest |
B16-BL6 (melanoma) | 12.7 | Inhibits proliferation via caspase activation |
K562 (leukemia) | 8.5 | Suppresses NF-κB signaling |
95-D (lung cancer) | 9.7 | Promotes differentiation and inhibits metastasis |
In a study involving HCT-116 colon cancer cells, PPD was shown to significantly enhance the antiproliferative effects of 5-Fluorouracil (5-FU), a common chemotherapeutic agent. The combination treatment resulted in increased apoptosis and reduced tumor size in xenografted mice models .
Immunomodulatory Effects
PPD also demonstrates immunomodulatory properties by enhancing cellular immunity. It stimulates lymphocyte proliferation and increases levels of Th1-type cytokines such as IL-2 and IFN-γ in animal models . This suggests that PPD could be beneficial in improving immune responses during cancer therapy.
Case Studies
- Prostate Cancer : In preclinical studies, PPD metabolites showed improved efficacy against androgen-independent prostate cancer by inducing apoptosis and inhibiting cell proliferation in PC-3 cells .
- Colorectal Cancer : A study indicated that PPD not only inhibited cell proliferation but also enhanced the effects of conventional chemotherapy in colorectal cancer models, highlighting its potential as an adjunct treatment .
Properties
IUPAC Name |
17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXFVCFISTUSOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Betulafolienetriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236 - 238 °C | |
Record name | Betulafolienetriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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